molecular formula C30H46O7S B12403199 18|A-Glycyrrhetyl-3-O-sulfate-d3

18|A-Glycyrrhetyl-3-O-sulfate-d3

Cat. No.: B12403199
M. Wt: 553.8 g/mol
InChI Key: IKLVARHEXXESBF-QKXRZDKOSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 18|A-Glycyrrhetyl-3-O-sulfate-d3 involves the sulfation of Glycyrrhetinic acid. The reaction typically requires the use of sulfur trioxide-pyridine complex in an aprotic solvent such as dimethylformamide (DMF) under controlled temperature conditions . The reaction proceeds through the formation of an intermediate sulfate ester, which is then purified to obtain the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the sulfation process .

Chemical Reactions Analysis

Types of Reactions

18|A-Glycyrrhetyl-3-O-sulfate-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, which can be further utilized in different research applications .

Scientific Research Applications

18|A-Glycyrrhetyl-3-O-sulfate-d3 has a wide range of scientific research applications:

Mechanism of Action

18|A-Glycyrrhetyl-3-O-sulfate-d3 exerts its effects primarily through the inhibition of 11β-HSD2, an enzyme involved in the metabolism of corticosteroids. By inhibiting this enzyme, the compound increases the levels of active glucocorticoids, which can lead to anti-inflammatory effects. Additionally, it acts as a substrate for OAT1 and OAT3, facilitating its transport and metabolism within the body .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its potent inhibitory effect on 11β-HSD2 and its role as a substrate for OAT1 and OAT3. Its anti-inflammatory properties and potential therapeutic applications in pseudohyperaldosteronism further distinguish it from other similar compounds .

Properties

Molecular Formula

C30H46O7S

Molecular Weight

553.8 g/mol

IUPAC Name

(2S,4aS,6aR,6aS,6bR,8aR,10R,12aS,14bR)-10,11,11-trideuterio-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-10-sulfooxy-3,4,5,6,6a,7,8,8a,12,14b-decahydro-1H-picene-2-carboxylic acid

InChI

InChI=1S/C30H46O7S/c1-25(2)21-8-11-30(7)23(28(21,5)10-9-22(25)37-38(34,35)36)20(31)16-18-19-17-27(4,24(32)33)13-12-26(19,3)14-15-29(18,30)6/h16,19,21-23H,8-15,17H2,1-7H3,(H,32,33)(H,34,35,36)/t19-,21-,22+,23+,26+,27-,28-,29+,30+/m0/s1/i9D2,22D

InChI Key

IKLVARHEXXESBF-QKXRZDKOSA-N

Isomeric SMILES

[2H][C@]1(C(C[C@]2([C@H](C1(C)C)CC[C@@]3([C@@H]2C(=O)C=C4[C@]3(CC[C@@]5([C@H]4C[C@@](CC5)(C)C(=O)O)C)C)C)C)([2H])[2H])OS(=O)(=O)O

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1OS(=O)(=O)O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C

Origin of Product

United States

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